molecular formula C10H22 B12645991 3-Ethyl-2,2,4-trimethylpentane CAS No. 52897-18-4

3-Ethyl-2,2,4-trimethylpentane

Cat. No.: B12645991
CAS No.: 52897-18-4
M. Wt: 142.28 g/mol
InChI Key: VLIZIVHXZXQRDE-UHFFFAOYSA-N
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Description

3-Ethyl-2,2,4-trimethylpentane is an organic compound with the molecular formula C10H22 . It is a branched alkane and one of the isomers of decane. This compound is known for its structural complexity and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-2,2,4-trimethylpentane can be synthesized through the alkylation of isobutane with isobutylene. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrofluoric acid .

Industrial Production Methods: In industrial settings, this compound is produced through the dimerization of isobutylene followed by hydrogenation. The dimerization process uses an Amberlyst catalyst to produce a mixture of iso-octenes, which are then hydrogenated to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2,2,4-trimethylpentane primarily undergoes combustion reactions due to its hydrocarbon nature. It can also participate in halogenation reactions, where halogens such as chlorine or bromine are added to the molecule .

Common Reagents and Conditions:

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Typically involves the use of halogens (Cl2, Br2) and light or heat as a catalyst.

Major Products Formed:

Scientific Research Applications

3-Ethyl-2,2,4-trimethylpentane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,2,4-trimethylpentane is primarily related to its physical properties rather than specific biochemical interactions. In combustion engines, it acts as a fuel component that resists knocking, thereby improving engine performance . The molecular structure allows for efficient combustion, leading to the production of energy.

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-2,2,4-trimethylpentane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its high resistance to knocking makes it particularly valuable in fuel applications .

Properties

CAS No.

52897-18-4

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3-ethyl-2,2,4-trimethylpentane

InChI

InChI=1S/C10H22/c1-7-9(8(2)3)10(4,5)6/h8-9H,7H2,1-6H3

InChI Key

VLIZIVHXZXQRDE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)C(C)(C)C

Origin of Product

United States

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